2-Chloro-5-nitropyrazine
Overview
Description
2-Chloro-5-nitropyrazine is a chemical compound with the molecular formula C5H3ClN2O2. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is typically a yellow to brown crystalline solid.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-chloro-5-nitro-3-pyrazinol.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 2-chloro-5-aminopyrazine.
Substitution: Substitution reactions can occur at the chlorine or nitro positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Reagents such as sodium hydroxide (NaOH) and halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 2-chloro-5-nitro-3-pyrazinol
Reduction Products: 2-chloro-5-aminopyrazine
Substitution Products: Various halogenated and nitro-substituted derivatives
Scientific Research Applications
2-Chloro-5-nitropyrazine is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic compounds.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industrial Applications: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
2-Chloro-5-nitropyrazine is similar to other halogenated and nitro-substituted pyrazines, such as 2-chloro-3-nitropyrazine and 5-chloro-2-nitropyrazine. These compounds share structural similarities but differ in the position of the substituents, which can lead to variations in their chemical reactivity and biological activity
Comparison with Similar Compounds
2-Chloro-3-nitropyrazine
5-Chloro-2-nitropyrazine
2-Iodo-5-nitropyrazine
5-Amino-2-chloropyrazine
2-Hydroxy-5-nitropyrazine
This comprehensive overview provides a detailed understanding of 2-chloro-5-nitropyrazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-5-nitropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXFNWBWBLJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363595 | |
Record name | 2-chloro-5-nitropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87885-45-8 | |
Record name | 2-chloro-5-nitropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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